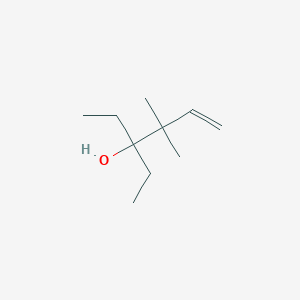
3-Ethyl-4,4-dimethylhex-5-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4,4-dimethylhex-5-en-3-ol is an organic compound with the molecular formula C10H20O It is a type of alcohol with a unique structure that includes a double bond and multiple alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethylhex-5-en-3-ol can be achieved through several methods. One common approach involves the alkylation of 4,4-dimethylhex-5-en-3-one with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and cost-effectiveness. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,4-dimethylhex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols. Common reducing agents include hydrogen gas (H2) with a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: H2 gas with a palladium catalyst under high pressure.
Substitution: SOCl2 in the presence of pyridine as a base.
Major Products Formed
Oxidation: 3-Ethyl-4,4-dimethylhex-5-en-3-one or 3-Ethyl-4,4-dimethylhexanoic acid.
Reduction: 3-Ethyl-4,4-dimethylhexanol.
Substitution: 3-Ethyl-4,4-dimethylhex-5-en-3-yl chloride.
Scientific Research Applications
3-Ethyl-4,4-dimethylhex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-4,4-dimethylhex-5-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure may also participate in electrophilic or nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4,4-dimethylhexane: A saturated analog without the double bond.
3-Ethyl-4,4-dimethylhex-5-en-2-ol: A positional isomer with the hydroxyl group at a different position.
3,4-Dimethylhex-5-en-3-ol: A structural isomer with different alkyl group arrangements.
Uniqueness
3-Ethyl-4,4-dimethylhex-5-en-3-ol is unique due to its specific combination of a double bond and a tertiary alcohol group
Properties
CAS No. |
55629-20-4 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3-ethyl-4,4-dimethylhex-5-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-6-9(4,5)10(11,7-2)8-3/h6,11H,1,7-8H2,2-5H3 |
InChI Key |
RQUZXINQUUMFES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















